molecular formula C19H21NSe B14211359 Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- CAS No. 831200-82-9

Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-

Katalognummer: B14211359
CAS-Nummer: 831200-82-9
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: IKMWLBWSWHSLHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- is a chemical compound with the molecular formula C19H21NSe and a molecular weight of 342.342 g/mol This compound is characterized by the presence of a benzenemethanamine group and a phenylseleno group attached to a cyclohexylidene ring

Vorbereitungsmethoden

The synthesis of Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-substituted cyclohexylidene precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- involves its interaction with specific molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The benzenemethanamine group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

831200-82-9

Molekularformel

C19H21NSe

Molekulargewicht

342.3 g/mol

IUPAC-Name

N-benzyl-2-phenylselanylcyclohexan-1-imine

InChI

InChI=1S/C19H21NSe/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21-17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2

InChI-Schlüssel

IKMWLBWSWHSLHE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NCC2=CC=CC=C2)C(C1)[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.